molecular formula C15H27NO3 B12991460 tert-Butyl 8-hydroxy-1-azaspiro[5.5]undecane-1-carboxylate

tert-Butyl 8-hydroxy-1-azaspiro[5.5]undecane-1-carboxylate

Cat. No.: B12991460
M. Wt: 269.38 g/mol
InChI Key: OLMHNCOJMVXXFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 8-hydroxy-1-azaspiro[55]undecane-1-carboxylate is a spirocyclic compound characterized by a unique structural framework Spirocyclic compounds are known for their rigidity and three-dimensionality, which often impart unique biological activities and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 8-hydroxy-1-azaspiro[5.5]undecane-1-carboxylate typically involves multiple steps. One common method includes the use of Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction involves the use of aldehydes and alkenes in the presence of an acid catalyst .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, likely due to its specialized applications and the complexity of its synthesis. the Prins cyclization method mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 8-hydroxy-1-azaspiro[5.5]undecane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

tert-Butyl 8-hydroxy-1-azaspiro[5.5]undecane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 8-hydroxy-1-azaspiro[5.5]undecane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, thereby modulating the activity of the target molecule. This can result in inhibition or activation of the target, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate
  • tert-Butyl 3-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate
  • tert-Butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate hydrochloride

Uniqueness

tert-Butyl 8-hydroxy-1-azaspiro[5.5]undecane-1-carboxylate is unique due to its specific functional groups and the position of the spirocyclic ring. This uniqueness imparts distinct biological activities and chemical properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C15H27NO3

Molecular Weight

269.38 g/mol

IUPAC Name

tert-butyl 10-hydroxy-1-azaspiro[5.5]undecane-1-carboxylate

InChI

InChI=1S/C15H27NO3/c1-14(2,3)19-13(18)16-10-5-4-8-15(16)9-6-7-12(17)11-15/h12,17H,4-11H2,1-3H3

InChI Key

OLMHNCOJMVXXFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC12CCCC(C2)O

Origin of Product

United States

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